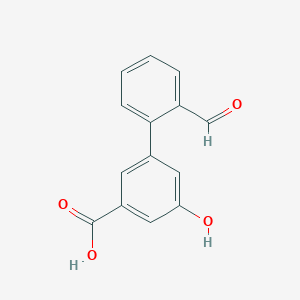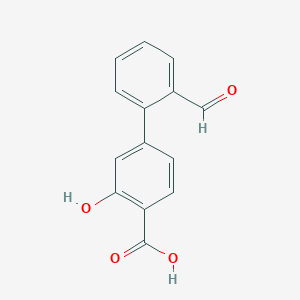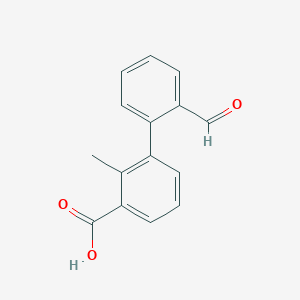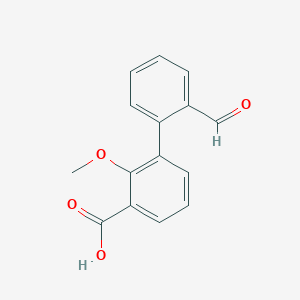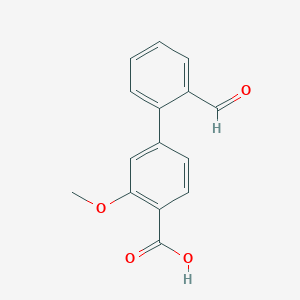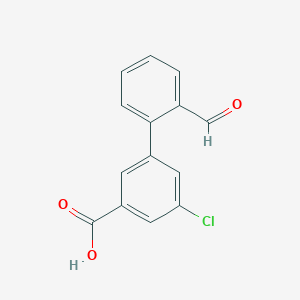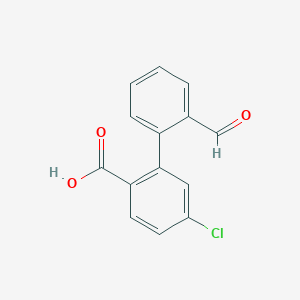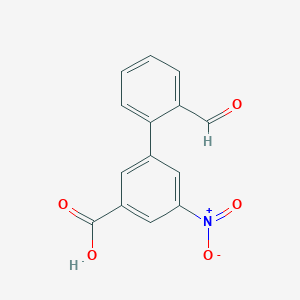
3-(2-Formylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)-5-methoxybenzoic acid, also known as 2-Formyl-5-methoxybenzoic acid, is a naturally occurring molecule found in a variety of plants and fungi. It is an important intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and other compounds with potential applications in the medical and industrial fields. This compound has been studied extensively in recent years due to its unique chemical structure and potential applications.
Aplicaciones Científicas De Investigación
3-(2-Formylphenyl)-5-methoxybenzoic acid has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as fragrances, pharmaceuticals, and other compounds with potential applications in the medical and industrial fields. It has also been studied for its potential as an antioxidant, antiviral, and anti-inflammatory agent. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Formylphenyl)-5-methoxybenzoic acid is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of certain compounds, such as fatty acids, nucleic acids, and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, and it is believed to act as an inhibitor of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylphenyl)-5-methoxybenzoic acid have been studied extensively in recent years. Studies have shown that the compound has antioxidant, anti-inflammatory, and antiviral properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to modulate the activity of certain enzymes involved in the biosynthesis of fatty acids, nucleic acids, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-Formylphenyl)-5-methoxybenzoic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for a variety of synthetic reactions. Additionally, its unique chemical structure makes it an ideal starting material for the synthesis of a variety of compounds. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for research and development of 3-(2-Formylphenyl)-5-methoxybenzoic acid are numerous. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be done to explore the compound’s potential as an antioxidant, anti-inflammatory, and antiviral agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done to explore the compound’s potential applications in the medical and industrial fields. Finally, further research could be done to explore the compound’s potential interactions with other compounds and its potential to modulate the activity of certain enzymes involved in the biosynthesis of fatty acids, nucleic acids, and proteins.
Métodos De Síntesis
The synthesis of 3-(2-Formylphenyl)-5-methoxybenzoic acid can be achieved through a number of different synthetic methods. The most common method involves the reaction of 2-formylphenol and 5-methoxybenzoic acid in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-formylphenol and 5-methoxybenzoic anhydride, can also be used to synthesize the compound.
Propiedades
IUPAC Name |
3-(2-formylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQRWUBZFNLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688852 |
Source


|
| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-18-9 |
Source


|
| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


